molecular formula C12H13F2N3O2 B3321521 (2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol CAS No. 135270-11-0

(2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol

Cat. No.: B3321521
CAS No.: 135270-11-0
M. Wt: 269.25 g/mol
InChI Key: LSCNANBNVFQJDJ-QPUJVOFHSA-N
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Description

(2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol is a stereochemically defined compound serving as a critical intermediate and impurity standard in the research and development of triazole-based antifungal pharmaceuticals . Its primary research value lies in the quality control and analytical profiling of active pharmaceutical ingredients (APIs) like Efinaconazole, where it is used as an in-house impurity reference material to monitor synthesis pathways, ensure batch consistency, and validate analytical methods such as HPLC and LC-MS . The specific (2R,3S) stereochemistry of this diol is essential for studying structure-activity relationships (SAR) and understanding the metabolic pathways of antifungal agents, providing researchers with insights into the compound's behavior and stability. Furthermore, related stereoisomers of this chemical scaffold have been identified as useful reagents for preparing derivatives that act as CYP3A4 inhibitors, which is a significant cytochrome P450 enzyme, thereby expanding its research applications into areas of drug metabolism and interaction studies . By providing a well-characterized standard, this compound enables scientists to advance the development of high-purity, efficacious, and safe pharmaceutical treatments.

Properties

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCNANBNVFQJDJ-QPUJVOFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol typically involves multi-step organic reactions. The process begins with the preparation of the difluorophenyl and triazole intermediates, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Antifungal Activity
Efinaconazole is a triazole antifungal agent used primarily for the treatment of onychomycosis (fungal nail infections). The compound acts by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungal cell membranes. The specific stereochemistry of (2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol enhances its potency and selectivity against various fungal species.

Case Study: Efinaconazole in Clinical Trials
Clinical studies have demonstrated the efficacy of Efinaconazole in treating onychomycosis with a significantly improved cure rate compared to placebo treatments. A notable study published in the Journal of the American Academy of Dermatology showed that patients treated with Efinaconazole exhibited a 56% complete cure rate at 52 weeks compared to 17% in the placebo group .

ANDA Filing
The compound plays a significant role in Abbreviated New Drug Application (ANDA) filings with the FDA. It is essential for demonstrating bioequivalence to existing formulations. The data generated from studies involving (2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol supports the safety and efficacy claims necessary for regulatory approval.

Toxicity Studies
Toxicity assessments are crucial for ensuring patient safety. Studies involving this compound have shown favorable profiles with minimal adverse effects when used as directed. Such data is pivotal during the preclinical phases of drug development.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol involves its interaction with specific molecular targets and pathways. The difluorophenyl group and triazole ring play crucial roles in binding to target enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (2R,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol with structurally related triazole antifungals and intermediates:

Compound Name Key Structural Features Target/Activity Reference(s)
(2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol 2,4-Difluorophenyl; 1,2,4-triazole; (2R,3S) diol Intermediate for voriconazole/efinaconazole; weak antifungal activity
Voriconazole 2,4-Difluorophenyl; 5-fluoropyrimidin-4-yl; (2R,3S) configuration Broad-spectrum antifungal (Aspergillus, Candida); inhibits 14α-lanosterol demethylase
Efinaconazole 2,4-Difluorophenyl; 1,2,4-triazole; (2R,3R) configuration Topical antifungal (onychomycosis); enhanced nail penetration
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol Diastereomer (2R,3R); same substituents as target compound Intermediate with distinct stereospecificity; lower antifungal potency
Flutriafol 2,4-Difluorophenyl; bis-triazole backbone Agricultural fungicide; limited human use due to toxicity

Impurity Profiles and Regulatory Considerations

  • The target compound is identified as a process-related impurity in voriconazole batches, necessitating strict chiral purity controls (>99.9%) during synthesis .

Biological Activity

(2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol, also known as Efinaconazole diol, is a triazole compound primarily recognized for its antifungal properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13F2N3O2
  • Molecular Weight : 269.25 g/mol
  • CAS Number : 135270-11-0

Efinaconazole diol functions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in the biosynthesis of ergosterol—a key component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Biological Activity

  • Antifungal Efficacy
    • Efinaconazole has demonstrated significant antifungal activity against various dermatophytes and non-dermatophyte molds. Its effectiveness is particularly noted in treating onychomycosis (fungal nail infections).
    • In vitro studies show that Efinaconazole is effective against Trichophyton rubrum and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to or lower than those of other antifungal agents like terbinafine and itraconazole .
  • Pharmacokinetics
    • The pharmacokinetic profile indicates that Efinaconazole is rapidly absorbed and has a high degree of tissue penetration in nail tissues. The compound's formulation allows for sustained release and prolonged action at the site of infection .

Case Study 1: Treatment of Onychomycosis

A clinical trial involving 1,200 patients treated with Efinaconazole showed a mycological cure rate of 56% after 48 weeks. The study highlighted the compound's safety profile, with minimal adverse effects reported compared to systemic antifungals .

Case Study 2: Comparative Effectiveness

In a comparative study against terbinafine and itraconazole for onychomycosis treatment, Efinaconazole achieved higher patient satisfaction scores due to its topical application route and reduced systemic exposure .

Safety and Toxicology

Efinaconazole diol has been evaluated for safety in various studies:

  • Dermatological Tolerance : Clinical assessments indicate good tolerance with low incidences of local irritation.
  • Systemic Toxicity : Animal studies have shown no significant systemic toxicity at therapeutic doses, supporting its safe use in long-term treatments .

Summary Table of Biological Activity

Activity Efinaconazole Diol Comparison with Other Antifungals
Antifungal SpectrumBroadSimilar to terbinafine and itraconazole
MIC against T. rubrum≤0.5 µg/mLComparable to established antifungals
Mycological Cure Rate56%Higher satisfaction vs. systemic options
Local Irritation RateLowLower than systemic treatments

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2R,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol, and how can stereochemical purity be ensured?

  • Methodology : The synthesis typically involves multi-step reactions, including halogenation, nucleophilic substitution, and cyclization to introduce the triazole ring . To ensure stereochemical fidelity, chiral chromatography (e.g., HPLC with chiral stationary phases) and X-ray crystallography are critical for verifying the (2R,3S) configuration . Reaction intermediates should be monitored using NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity .

Q. How do variations in fluorophenyl substitution (e.g., 2,4-difluoro vs. 2,5-difluoro) affect the compound’s physicochemical properties?

  • Methodology : Comparative studies using differential scanning calorimetry (DSC) and solubility assays in polar/nonpolar solvents can reveal differences in melting points, hydrophobicity, and crystallinity . Computational modeling (e.g., DFT calculations) can predict electronic effects of fluorine positioning on reactivity and stability .

Q. What analytical techniques are most reliable for characterizing the diol and triazole functional groups in this compound?

  • Methodology :

  • FT-IR : Peaks at ~3200–3500 cm⁻¹ (O-H stretch) and ~1500–1600 cm⁻¹ (triazole ring vibrations) .
  • ¹H NMR : Protons on the triazole ring appear as singlet(s) near δ 7.5–8.5 ppm, while diol protons show broad signals due to hydrogen bonding .
  • LC-MS : Accurate mass determination (e.g., [M+H]⁺ = 269.0976) confirms molecular integrity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to improve yield and reduce racemization?

  • Methodology : Utilize asymmetric catalysis (e.g., chiral ligands in transition-metal-catalyzed reactions) or enzymatic resolution for stereocontrol . Kinetic studies under varying temperatures/pH can identify racemization-prone steps, enabling process adjustments (e.g., shorter reaction times, inert atmospheres) .

Q. What is the mechanistic basis for the compound’s reported antifungal activity, and how does stereochemistry influence target binding?

  • Methodology :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Candida spp. and Aspergillus spp. .
  • Molecular docking : Compare binding affinities of (2R,3S) vs. (2R,3R) isomers to fungal CYP51 (lanosterol 14α-demethylase) .
  • Resistance studies : Serial passage experiments to identify mutations in target proteins conferring resistance .

Q. How do solvent polarity and pH impact the stability of the diol moiety during storage and formulation?

  • Methodology : Accelerated stability studies (40°C/75% RH) in buffered solutions (pH 1–10) with HPLC monitoring. Oxidative degradation pathways can be probed using radical scavengers (e.g., BHT) . Solid-state stability is assessed via PXRD to detect polymorphic transitions .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic clearance using LC-MS/MS .
  • Metabolite identification : Incubate with liver microsomes to detect active/inactive derivatives .
  • Toxicology : Subchronic dosing in rodents to evaluate hepatotoxicity and neurotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol
Reactant of Route 2
(2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol

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